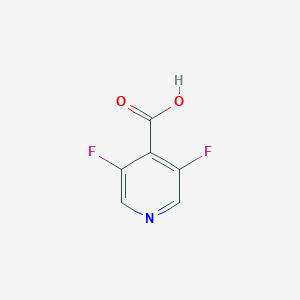

3,5-Difluoroisonicotinic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,5-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWDDFVJHGAJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602591 | |

| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903522-29-2 | |

| Record name | 3,5-Difluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoroisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoroisonicotinic Acid

Abstract: this compound is a halogenated heterocyclic compound that serves as a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and the physiological characteristics of its derivatives. This document provides a comprehensive overview of the known chemical and physical properties of this compound, details on its structural characteristics, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its core properties are summarized below, highlighting its identity and physical characteristics. The fluorine substituents are known to increase the acidity of the carboxylic acid group, as reflected in the predicted pKa value.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₂ | [2][3] |

| Molecular Weight | 159.09 g/mol | [1][4] |

| CAS Number | 903522-29-2 | [2][5] |

| Appearance | White Solid | [1] |

| Melting Point | 146°C | [1][6] |

| Boiling Point | 317°C | [6] |

| Density | 1.535 g/cm³ | [6] |

| pKa | 1.51 ± 0.10 (Predicted) | [1][6] |

| InChI Key | DRWDDFVJHGAJTN-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1c(F)cncc1F |

Spectroscopic and Crystallographic Data

The structural properties of this compound have been elucidated through single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. A key structural feature is the formation of a one-dimensional supramolecular chain via O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule.[7]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/n | [7] |

| a | 6.8050(10) Å | [7] |

| b | 6.8443(9) Å | [7] |

| c | 12.7196(14) Å | [7] |

| β | 94.562(4)° | [7] |

| Volume (V) | 590.54(13) ų | [7] |

| Z | 4 | [7] |

Chemical Reactivity and Applications

This compound is primarily utilized as a specialized building block in organic and medicinal chemistry. Its reactivity is centered around the carboxylic acid functional group and the fluorinated pyridine ring.

-

Precursor for Derivatives: It is a key intermediate in the synthesis of more complex molecules, such as pyridyl-fused lactam derivatives.[1][5]

-

Role of Fluorine: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring and modulates the acidity of the carboxyl group. In drug development, the incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final compound.

The general workflow for utilizing a chemical building block like this compound in a research context is outlined below.

Caption: General workflow for synthesis and characterization using a chemical building block.

Experimental Protocols

Protocol for Single-Crystal Growth

This protocol describes the method used to obtain single crystals of this compound suitable for X-ray diffraction analysis.[7]

-

Dissolution: Add 1.59 g (0.01 mol) of this compound to a solvent mixture of 10 mL of tetrahydrofuran (THF) and 1 mL of double-distilled water at room temperature.

-

Stirring: Stir the solution for 10 minutes until the solid is fully dissolved.

-

Filtration: Filter the solution to remove any particulate impurities.

-

Crystallization: Allow the filtered solution to stand undisturbed and evaporate slowly at ambient temperature.

-

Harvesting: Collect the resulting colorless block-shaped crystals. The reported yield for this method is 67.3%.[7]

Application in Drug Discovery Workflow (Hypothetical)

As a fluorinated building block, this compound is an attractive starting point for library synthesis in drug discovery. The following diagram illustrates its potential role in a typical early-stage drug discovery process targeting a specific enzyme.

Caption: Role of a building block in an early-stage drug discovery pipeline.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), and can cause serious eye damage (Eye Damage 1).[1]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] Recommended storage temperature is between 2-8°C.[1][6]

-

In Case of Exposure:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Skin: Remove contaminated clothing and rinse skin thoroughly with water.[9]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention.

-

References

- 1. This compound | 903522-29-2 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]

- 5. This compound | 903522-29-2 [chemicalbook.com]

- 6. This compound | 903522-29-2 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid (CAS Number: 903522-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoroisonicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, safety and handling information, and its current and potential applications in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a white solid compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical modeling.

| Property | Value | Source(s) |

| CAS Number | 902522-29-2 | [2][3] |

| Molecular Formula | C₆H₃F₂NO₂ | [3] |

| Molecular Weight | 159.09 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (Predicted) | 1.51 ± 0.10 | [1] |

| Solubility | Not available |

Synthesis and Formulation

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability.

Its primary application lies in its use as a scaffold for the development of novel therapeutic agents. It is particularly valuable in the synthesis of pyridyl-fused lactam derivatives, a class of compounds with potential applications in various disease areas.[2]

While specific signaling pathways directly modulated by this compound have not been extensively documented, its role as a synthetic intermediate suggests its indirect involvement in the modulation of various biological pathways through the final drug molecules it helps create. A generalized scheme of its application in a drug discovery pipeline is presented below.

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes the key safety information.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [4] |

| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313 | [4] |

| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |

A logical workflow for handling a chemical spill of this compound is outlined below.

Caption: Recommended workflow for handling a spill of this compound.

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. Its fluorinated structure offers the potential to enhance the pharmacological properties of new chemical entities. While detailed biological activity and specific synthesis protocols are not widely published, its role as a key building block is evident. Further research into the synthesis and biological applications of derivatives of this compound is warranted to fully explore its potential in developing next-generation therapeutics. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid

This technical guide provides a comprehensive overview of 3,5-Difluoroisonicotinic acid, a fluorinated pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis. The strategic incorporation of fluorine atoms can significantly modify the physicochemical and pharmacological properties of a molecule, making this compound a valuable building block in medicinal chemistry.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its application in experimental settings, including reaction setup, analytical method development, and interpretation of results.

| Property | Value |

| Molecular Weight | 159.09 g/mol |

| Molecular Formula | C₆H₃F₂NO₂ |

| CAS Number | 903522-29-2 |

| Appearance | Solid |

| InChI Key | DRWDDFVJHGAJTN-UHFFFAOYSA-N |

| SMILES | OC(=O)c1c(F)cncc1F |

Representative Experimental Protocols

While specific, detailed synthesis and analysis protocols for this compound are not widely published, the following sections describe representative methodologies based on established procedures for structurally related halogenated pyridine carboxylic acids.

Synthesis of Halogenated Isonicotinic Acids

The synthesis of substituted isonicotinic acids often involves the oxidation of the corresponding substituted 4-methylpyridine or the hydrolysis of a corresponding nitrile. A plausible synthetic route for this compound could start from a pre-fluorinated pyridine ring.

Objective: To synthesize a di-halogenated isonicotinic acid from a suitable precursor.

Materials:

-

3,5-Dihalo-4-methylpyridine

-

Potassium permanganate (KMnO₄) or other strong oxidizing agent

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve the 3,5-Dihalo-4-methylpyridine in a suitable solvent like water or a mixture of pyridine and water.

-

Slowly add a strong oxidizing agent, such as potassium permanganate, in portions to the solution while maintaining the temperature with a water bath.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. The resulting manganese dioxide (MnO₂) precipitate is removed by filtration.

-

If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite.

-

Acidification and Extraction: Acidify the aqueous solution to a pH of approximately 3-4 with hydrochloric acid. This will precipitate the crude carboxylic acid.

-

Collect the precipitate by filtration. If the product is soluble, extract the aqueous solution multiple times with a suitable organic solvent like diethyl ether.

-

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude 3,5-Dihaloisonicotinic acid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to determine the purity of the compound. Isomers of pyridinecarboxylic acids can be effectively separated using mixed-mode columns that utilize both reversed-phase and cation-exchange mechanisms.[1]

-

Column: Core-shell mixed-mode C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like phosphoric acid or formic acid.

-

Detection: UV detection at a wavelength around 255-270 nm.

-

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode would be suitable for detecting the deprotonated molecule [M-H]⁻.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are crucial for the structural elucidation of the molecule. The chemical shifts and coupling constants of the protons and carbons in the pyridine ring, as well as the fluorine signals, provide definitive structural information. For sample preparation, the compound can be dissolved in a deuterated solvent like methanol-d₄ or DMSO-d₆.

Potential Role in Drug Discovery and Signaling Pathways

Isonicotinic acid derivatives are known pharmacophores in various drug candidates, including those with anti-inflammatory and antitubercular activities.[2][3] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4][5]

Hypothetical Workflow in Drug Discovery

The diagram below illustrates a typical workflow for evaluating a compound like this compound in an early-stage drug discovery process.

Caption: Drug discovery workflow for this compound.

Potential Modulation of Inflammatory Signaling

Given that isonicotinic acid derivatives have shown anti-inflammatory properties, potentially through the inhibition of Reactive Oxygen Species (ROS), a compound like this compound could hypothetically modulate key inflammatory signaling pathways such as the NF-κB pathway. ROS can act as secondary messengers that activate this pathway, leading to the transcription of pro-inflammatory genes.

The following diagram illustrates this hypothetical mechanism of action.

Caption: Hypothetical modulation of the NF-κB pathway.

References

- 1. helixchrom.com [helixchrom.com]

- 2. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoroisonicotinic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The presence of two fluorine atoms on the pyridine ring can substantially alter the physicochemical properties of the parent isonicotinic acid, influencing its acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role in chemical synthesis and drug discovery.

Chemical Structure and Formula

This compound, also known as 3,5-difluoropyridine-4-carboxylic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position and fluorine atoms at the 3 and 5-positions.

-

Molecular Weight: 159.09 g/mol [2]

-

CAS Number: 903522-29-2[1]

-

InChI Key: DRWDDFVJHGAJTN-UHFFFAOYSA-N

The structural formula is as follows:

Physicochemical and Crystallographic Data

While extensive experimental data for this compound is not widely published, a combination of predicted and experimentally determined properties provides a useful profile of the compound. A detailed single-crystal X-ray diffraction study has elucidated its precise solid-state structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Appearance | White solid | Experimental |

| Molecular Formula | C₆H₃F₂NO₂ | Experimental |

| Molecular Weight | 159.09 g/mol | Calculated |

| Boiling Point | 317 °C | Predicted |

| Density | 1.535 g/cm³ | Predicted |

| pKa | 1.51 ± 0.10 | Predicted |

| Flash Point | 146 °C | Predicted |

Table 2: Crystallographic Data for this compound [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8050(10) |

| b (Å) | 6.8443(9) |

| c (Å) | 12.7196(14) |

| β (°) | 94.562(4) |

| Volume (ų) | 590.54(13) |

| Z | 4 |

| Temperature (K) | 150(2) |

The crystal structure reveals that the molecule is nearly planar, with the exception of the oxygen and hydrogen atoms of the carboxyl group. In the solid state, molecules of this compound form a one-dimensional supramolecular structure through O—H···N hydrogen bonds in a head-to-tail arrangement.[3]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent protons on the pyridine ring. The chemical shift would be influenced by the deshielding effects of the nitrogen atom and the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the carbon atoms of the pyridine ring and one for the carboxyl carbon. The C-F couplings would be observable.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum due to the chemical equivalence of the two fluorine atoms.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and various C-F and C-N stretching and bending modes characteristic of the fluorinated pyridine ring.

Synthesis and Reactivity

Hypothetical Synthesis Route

A plausible and common method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. Therefore, a likely synthetic route to this compound is the oxidation of 3,5-difluoro-4-methylpyridine (also known as 3,5-difluoro-γ-picoline).

Caption: Hypothetical synthesis of this compound.

Reactivity

This compound exhibits reactivity characteristic of both carboxylic acids and fluorinated pyridines.

-

The carboxylic acid group can undergo esterification, amidation, and reduction.

-

The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the two fluorine atoms. However, it can participate in nucleophilic aromatic substitution reactions, potentially displacing the fluorine atoms under harsh conditions.

Applications in Research and Drug Development

This compound is primarily used as a building block in organic synthesis. The incorporation of the 3,5-difluoropyridine moiety into a larger molecule can enhance its biological activity, improve its metabolic stability by blocking sites of oxidation, and increase its binding affinity to target proteins through favorable fluorine-protein interactions.

One of its key applications is in the synthesis of pyridyl-fused lactam derivatives .[4] These scaffolds are of interest in drug discovery due to their presence in a variety of biologically active compounds.

Experimental Protocols

Note: A specific, validated experimental protocol for the synthesis of a pyridyl-fused lactam from this compound is not publicly available. The following is a representative protocol illustrating the general chemical transformations involved.

Representative Protocol: Synthesis of a N-Aryl-3,5-difluoropyrido[4,3-b]lactam

This protocol describes a two-step process: (1) amidation of this compound with a substituted aniline, and (2) subsequent intramolecular cyclization to form the fused lactam.

Step 1: Amide Formation

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Cool the mixture to 0 °C and add a solution of a substituted aniline (e.g., 2-bromoaniline, 1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding N-aryl-3,5-difluoroisonicotinamide.

Step 2: Intramolecular Cyclization (e.g., Palladium-Catalyzed)

-

In a sealable reaction vessel, combine the N-(2-bromophenyl)-3,5-difluoroisonicotinamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous dioxane as the solvent.

-

Seal the vessel and heat the reaction mixture at 100-120 °C for 18-24 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Aryl-3,5-difluoropyrido[4,3-b]lactam.

Caption: Workflow for the synthesis of a pyridyl-fused lactam.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]

-

Precautionary Statements: P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313.[2]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive building block for modulating the characteristics of target molecules. While detailed experimental data on the compound itself is limited, its structural characterization and predictable reactivity provide a solid foundation for its application in synthetic chemistry. Further research into the synthesis and utility of this compound is likely to uncover new and valuable applications.

References

Technical Guide: Solubility Profile of 3,5-Difluoroisonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoroisonicotinic acid is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical research.[1] Its molecular structure, featuring a pyridine ring substituted with two fluorine atoms and a carboxylic acid group, influences its physicochemical properties, including solubility, which is a critical parameter in drug development and formulation. Understanding the solubility of this compound in various organic solvents is essential for its use in synthesis, purification, and formulation processes.[1][2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Synonyms | 3,5-Difluoropyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₆H₃F₂NO₂ | [1][3] |

| Molecular Weight | 159.09 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 246 - 249 °C | [1] |

| Purity | ≥ 98% | [1] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate research and development, the following table provides a template for the systematic recording of experimentally determined solubility data. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Toluene |

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and accuracy.[4][5]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is at its maximum.[4][5] The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.[2][4]

Detailed Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: High-purity organic solvents (e.g., HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Precisely measure a known volume of the desired organic solvent into a sealable vial or flask.

-

Add the weighed solid to the solvent.

-

-

Equilibration:

-

Seal the vial/flask to prevent solvent evaporation.

-

Place the mixture in a temperature-controlled shaker and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25 °C).

-

Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[6]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the sample from the shaker and allow any undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid. This can be done by:

-

-

Analysis:

-

Immediately after separation, take a precise aliquot of the clear, saturated solution.

-

If the concentration is expected to be high, dilute the sample with the same solvent to bring it within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][5]

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols outlined, particularly the robust shake-flask method, scientists and drug development professionals can accurately determine the solubility profile of this important compound. The systematic collection and reporting of such data will significantly benefit the broader scientific community by facilitating the use of this compound in the synthesis and formulation of new chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Spectroscopic Data Analysis of 3,5-Difluoroisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,5-Difluoroisonicotinic acid based on its structure and known spectral correlations for similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | ~8.5 - 8.8 | Doublet of triplets (dt) or Triplet of doublets (td) | ³JHF ≈ 2-4 Hz, ⁴JHH ≈ 1-2 Hz |

| COOH | >10 | Broad Singlet | - |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O | ~165 - 175 | Singlet | - |

| C-3, C-5 | ~155 - 165 | Doublet | ¹JCF ≈ 230-260 Hz |

| C-4 | ~135 - 145 | Triplet | ²JCF ≈ 20-30 Hz |

| C-2, C-6 | ~140 - 150 | Doublet | ²JCF ≈ 20-30 Hz |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-3, F-5 | -110 to -130 | Triplet or Doublet of doublets | ³JHF ≈ 2-4 Hz, ⁴JFF ≈ 15-25 Hz |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium to Strong |

| C-F | 1300 - 1100 | Strong |

Table 5: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]+• | 159.01 | Molecular Ion |

| [M-OH]+ | 142.01 | Loss of hydroxyl radical |

| [M-COOH]+ | 114.02 | Loss of carboxyl group |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis. While specific published methods for this compound are scarce, the following are general procedures that would be applicable.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃ or a secondary standard).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for observing fluorine-proton and fluorine-fluorine couplings.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signals. The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Measurement: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Parameters:

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, particularly with GC-MS.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Isomers of Difluoroisonicotinic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoroisonicotinic acids are a class of fluorinated heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the isonicotinic acid scaffold can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications make difluoroisonicotinic acid isomers valuable building blocks in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known isomers of difluoroisonicotinic acid, focusing on their synthesis, physicochemical properties, spectroscopic characterization, and potential applications.

The Isomers of Difluoroisonicotinic Acid

Isonicotinic acid, or pyridine-4-carboxylic acid, has four positions on the pyridine ring available for substitution (C2, C3, C5, and C6). Therefore, there are four distinct positional isomers of difluoroisonicotinic acid:

-

2,3-Difluoroisonicotinic acid

-

2,5-Difluoroisonicotinic acid

-

2,6-Difluoroisonicotinic acid

-

3,5-Difluoroisonicotinic acid

This guide will delve into the specific properties and synthetic methodologies for each of these isomers.

Physicochemical and Spectroscopic Data of Difluoroisonicotinic Acid Isomers

A comparative summary of the key physicochemical and spectroscopic data for the isomers of difluoroisonicotinic acid is presented below. This information is crucial for the identification, characterization, and application of these compounds in various research and development settings.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Predicted pKa | Predicted Mass Spectrum (m/z) |

| 2,3-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 851386-31-7 | 220 (dec.) | Not available | [M+H]⁺: 160.0205, [M-H]⁻: 158.0059 |

| 2,5-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 851386-39-5 | Not available | Not available | Not available |

| 2,6-Difluoroisonicotinic acid | C₆H₃F₂NO₂ | 159.09 | 88912-23-6 | Not available | Not available | Not available |

| This compound | C₆H₃F₂NO₂ | 159.09 | 903522-29-2 | 146 | 1.51 ± 0.10 | [M+H]⁺: 160.0205, [M-H]⁻: 158.0059[1] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of these specialized chemical entities. Below are representative procedures gleaned from the scientific literature.

Synthesis of Difluoroisonicotinic Acid Isomers

The synthesis of difluoroisonicotinic acid isomers often involves multi-step sequences starting from commercially available fluorinated pyridines or by introducing fluorine atoms onto a pre-existing isonicotinic acid scaffold. While specific, detailed protocols for all isomers are not widely published, general synthetic strategies can be inferred from related transformations.

A common approach involves the oxidation of the corresponding difluoropicoline. For example, the synthesis of a fluoro-substituted nicotinic acid can be achieved by the oxidation of the corresponding fluorinated picoline using an oxidizing agent like potassium permanganate.

General Workflow for Synthesis:

Characterization of Difluoroisonicotinic Acid Isomers

Crystallization and X-ray Diffraction of this compound

A detailed protocol for the single-crystal growth of this compound has been reported, providing valuable structural information.[2]

-

Procedure: 1.59 g (0.01 mol) of this compound was dissolved in a mixture of 10 mL of tetrahydrofuran (THF) and 1 mL of double-distilled water at room temperature.[2]

-

The solution was stirred for 10 minutes and then filtered.[2]

-

The filtrate was allowed to evaporate slowly at ambient temperature.[2]

-

Colorless block-shaped crystals suitable for single-crystal X-ray diffraction were harvested.[2]

Spectroscopic Analysis Workflow:

The structural elucidation of the synthesized isomers relies on a combination of spectroscopic techniques.

Biological Activity and Signaling Pathways

While specific signaling pathways for the difluoroisonicotinic acid isomers themselves are not extensively documented, their utility as intermediates in the synthesis of biologically active compounds provides insight into their potential applications.

2,3-Difluoroisonicotinic acid is highlighted as a key intermediate in the development of pharmaceuticals, including anti-cancer agents and antibiotics, as well as in the formulation of agrochemicals.[3] This suggests that molecules derived from this isomer may interact with various biological targets, such as enzymes and receptors, involved in cell proliferation, bacterial metabolism, or plant growth regulation.

The general role of fluorination in medicinal chemistry is to enhance biological activity by modulating factors like metabolic stability and binding affinity.[4][5] For instance, the introduction of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

Potential Mechanism of Action for Derivatives:

Derivatives of fluorinated nicotinic acids have been investigated for a range of biological activities. For example, they can be incorporated into molecules designed to inhibit specific enzymes or modulate receptor activity. The workflow for investigating such biological activity is outlined below.

Conclusion

The isomers of difluoroisonicotinic acid represent a valuable class of building blocks for the development of new molecules with tailored properties. While comprehensive data for all isomers is still emerging, the available information highlights their potential in diverse areas of chemical research. Further investigation into the synthesis, characterization, and biological evaluation of these compounds is warranted to fully exploit their potential in drug discovery and materials science. This guide serves as a foundational resource for researchers embarking on studies involving these intriguing fluorinated heterocycles.

References

An In-depth Technical Guide to 3,5-Difluoroisonicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 3,5-difluoroisonicotinic acid derivatives and their analogs. This class of compounds holds significant promise in medicinal chemistry due to the unique properties conferred by the fluorine substituents, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Core Compound: this compound

This compound is a pyridinecarboxylic acid derivative characterized by the presence of two fluorine atoms at positions 3 and 5 of the pyridine ring. This substitution pattern significantly influences the electronic properties of the molecule, enhancing its potential for various chemical reactions and biological interactions.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, including amides, esters, and hydrazides, can be achieved through various established synthetic protocols. While specific literature on the synthesis of a wide range of this compound derivatives is limited, the following general methodologies can be adapted.

Amide Synthesis

The formation of an amide bond from this compound and a primary or secondary amine is a crucial transformation. Several methods can be employed:

-

Thionyl Chloride Method: This is a classic approach where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an amine to form the amide.

-

Coupling Agent Method: A variety of coupling reagents can facilitate amide bond formation under milder conditions. Common examples include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Phosphonitrilic Chloride Trimer (PNT) Method: PNT can be used as an efficient reagent for the amidation of carboxylic acids under mild conditions.

Experimental Protocol: General Procedure for Amide Synthesis using Thionyl Chloride

-

To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 1-3 hours, monitoring the reaction progress by TLC.

-

Once the formation of the acid chloride is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of an inert solvent.

-

To this solution, add the desired amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Ester Synthesis

Esterification of this compound can be accomplished using standard methods:

-

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

DCC/DMAP Coupling: Similar to amide synthesis, DCC in the presence of 4-dimethylaminopyridine (DMAP) can be used to form esters from the carboxylic acid and an alcohol under mild conditions.

Experimental Protocol: General Procedure for Ester Synthesis using DCC/DMAP

-

Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in a dry, inert solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 4-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Hydrazide Synthesis

Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. They are typically prepared from the corresponding esters.

Experimental Protocol: General Procedure for Hydrazide Synthesis

-

Dissolve the methyl or ethyl ester of this compound (1 equivalent) in an appropriate alcohol (e.g., ethanol).

-

Add hydrazine hydrate (2-5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-24 hours, monitoring the disappearance of the starting ester by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product hydrazide, which is often a solid, may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Potential Biological Activities and Analogs

While specific biological data for a wide range of this compound derivatives are not extensively reported in publicly available literature, the structural motif of a fluorinated pyridine ring is present in many biologically active molecules. The introduction of fluorine atoms can significantly impact a molecule's metabolic stability and its ability to interact with biological targets.[1][2][3][4] Based on the activities of structurally related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications.

Anticancer Activity

Pyridine-based compounds are a well-established class of anticancer agents.[5][6][7] The cytotoxic effects of various pyridine derivatives against different cancer cell lines have been documented. For instance, some pyridine-thiazole hybrids have shown potent activity against lung cancer cell lines.[8] The presence of fluorine atoms in the this compound scaffold could enhance the anticancer potential of its derivatives.

Table 1: In Vitro Cytotoxicity of Representative Pyridine Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyridine-Thiazole Hybrid | A549 (Lung Cancer) | > 50 | [6] |

| Pyridine-Thiazole Hybrid | SK-OV-3 (Ovarian Cancer) | 7.87 | [6] |

| Pyridine-Urea Derivative | MCF-7 (Breast Cancer) | 0.22 | [5] |

| Dihydropyridine Carboxylic Acid | HCT-15 (Colorectal Adenocarcinoma) | 7.94 | [9] |

Experimental Protocol: General MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition

The fluorinated pyridine scaffold is a key component in various enzyme inhibitors.

-

Kinase Inhibition: Many kinase inhibitors feature a pyridine core. The fluorine atoms in this compound derivatives could potentially form favorable interactions within the ATP-binding pocket of kinases, leading to potent inhibition.[10][11][12][13][14]

-

Cyclooxygenase (COX) Inhibition: Some nicotinic acid derivatives have been investigated as inhibitors of COX enzymes, which are involved in inflammation.[15][16][17][18][19]

-

Tyrosinase Inhibition: Certain fluorinated aromatic compounds have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production.[20][21][22][23][24]

Table 2: Enzyme Inhibitory Activity of Representative Fluorinated and Pyridine-based Compounds

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyridine-Urea Derivative | VEGFR-2 | 3.93 | [5] |

| Pyrimidodiazepine Derivative | PLK1 | 0.003 | [11] |

| Fluorinated Rutaecarpine | COX-2 | ~20 (20% inhibition) | [18] |

| Flavonoid | Tyrosinase | 1.45 | [23] |

Experimental Protocol: General Kinase Inhibition Assay

-

Reaction Mixture Preparation: In a microplate well, combine the kinase, a suitable buffer, ATP, and the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a specific peptide or protein substrate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic kinase signaling pathway that could be targeted by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalkinomics.com [chemicalkinomics.com]

- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Double-Edged Sword: Unraveling the Role of Fluorine in the Biological Activity of Isonicotinic Acid Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond, can profoundly influence a compound's physicochemical and biological characteristics. This technical guide delves into the multifaceted role of fluorine in modulating the biological activity of isonicotinic acid derivatives, a scaffold of significant interest in drug discovery, particularly in the context of infectious diseases. Through a comprehensive review of existing literature, this document provides quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to equip researchers and drug development professionals with a thorough understanding of this critical structure-activity relationship.

The Impact of Fluorination on Biological Activity: A Quantitative Perspective

The introduction of fluorine into the isonicotinic acid scaffold can lead to a spectrum of effects on biological activity, ranging from complete abrogation to significant enhancement, depending on the position and number of fluorine atoms. The following table summarizes key quantitative data from comparative studies of fluorinated and non-fluorinated isonicotinic acid derivatives.

| Compound | Non-Fluorinated Analog | Biological Target/Assay | Quantitative Data (Non-Fluorinated) | Quantitative Data (Fluorinated) | Fold Change in Activity | Reference |

| 4-Fluoro-6-aryl-2-methylnicotinohydrazide | 6-Aryl-2-methylnicotinohydrazide | Mycobacterium tuberculosis H37Rv | MIC = 25 µg/mL | MIC > 100 µg/mL | >4-fold decrease | [1] |

| 2-Fluoroisonicotinic acid hydrazide (2-F-INH) | Isonicotinic acid hydrazide (Isoniazid, INH) | Mycobacterium tuberculosis H37Rv | MIC = 0.025 µg/mL | MIC = 8 µg/mL | 320-fold decrease | [2] |

| 2-Fluoroisonicotinic acid hydrazide (2-F-INH) | Isonicotinic acid hydrazide (Isoniazid, INH) | InhA Enzyme Inhibition | Complete inhibition in 90 min | Complete inhibition in ~120 min | Slower inhibition rate | [2][3] |

Key Observations:

As evidenced by the data, the influence of fluorine is highly context-dependent. The introduction of a fluorine atom at the 4-position of the nicotinohydrazide ring resulted in a complete loss of antitubercular activity[1]. Similarly, a fluorine atom at the 2-position of isonicotinic acid hydrazide led to a significant 320-fold decrease in potency against Mycobacterium tuberculosis and a slower rate of inhibition of its target enzyme, InhA[2][3]. These findings underscore the critical importance of the electronic and steric properties of the pyridine ring for optimal interaction with the biological target.

Experimental Protocols: A Guide to Key Methodologies

To facilitate reproducible research in this area, this section provides detailed protocols for key experiments cited in the literature for the synthesis and biological evaluation of isonicotinic acid derivatives.

Synthesis of Isonicotinic Acid Hydrazide Derivatives

General Procedure for the Synthesis of Isonicotinic Acid Hydrazide:

This procedure describes the conversion of an isonicotinic acid ester to its corresponding hydrazide.

-

Reaction Setup: Dissolve the ethyl ester of isonicotinic acid (or a substituted derivative) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (typically in excess, e.g., 3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, isonicotinic acid hydrazide, will often precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-[18F]-Fluoroisonicotinic Acid Hydrazide:

This protocol outlines a radiolabeling procedure for the synthesis of a fluorinated derivative for use in positron emission tomography (PET) imaging studies.

-

Fluorination: Perform a nucleophilic displacement reaction on an ethyl-2-(trimethylammonium)-isonicotinate precursor with [18F]fluoride in acetonitrile. Use Kryptofix 222 as a phase transfer catalyst.

-

Hydrazinolysis: React the resulting intermediate fluorinated ethyl ester with hydrazine hydrate to yield 2-[18F]-fluoroisonicotinic acid hydrazide.

-

Purification: Purify the final radiolabeled product using high-performance liquid chromatography (HPLC).

Biological Evaluation

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control and a sterile control.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well.

-

Readout: Continue incubation for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[1][4][5][6].

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells[7][8][9][10].

Signaling Pathways and Mechanisms of Action

The biological activity of isonicotinic acid derivatives, particularly the well-studied antitubercular drug isoniazid (INH), is intricately linked to specific metabolic activation and enzyme inhibition pathways. Fluorine substitution can modulate these interactions.

Isoniazid Activation and Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently binds to NAD+ to form an INH-NAD adduct. This adduct is a potent inhibitor of enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

Fluorine substitution, as seen with 2-fluoroisonicotinic acid hydrazide, can hinder this process, leading to reduced antibacterial efficacy. The slower inhibition of InhA by the fluorinated analog suggests that the electronic properties of the pyridine ring are crucial for either the activation by KatG or the binding of the resulting adduct to InhA.

Isonicotinic Acid Derivatives and the PI3K/Akt/mTOR Pathway

Recent studies have suggested a potential link between isoniazid and the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. It has been proposed that isoniazid-mediated histone isonicotinylation can upregulate the expression of PIK3R1, a regulatory subunit of PI3K, leading to the activation of the PI3K/Akt/mTOR pathway. While this has been primarily studied in the context of isoniazid's side effects, it opens up new avenues for exploring the role of isonicotinic acid derivatives, including fluorinated analogs, in modulating this critical cellular pathway.

References

- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridyl-Fused Lactam Derivatives from 3,5-Difluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl-fused lactam derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and drug discovery. The incorporation of a fluorinated pyridine ring can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed protocols for the synthesis of a novel pyridyl-fused lactam derivative starting from the readily available 3,5-difluoroisonicotinic acid. The described synthetic strategy involves a key catalytic amidation step followed by an intramolecular cyclization.

Synthetic Strategy Overview

The synthesis of the target pyridyl-fused lactam derivative from this compound is proposed to proceed via a two-step sequence:

-

Catalytic Amidation: this compound is coupled with a suitable amino ester (e.g., methyl 2-amino-2-phenylacetate) in the presence of a boronic acid catalyst to form the corresponding amide intermediate. Catalytic amidation is a more sustainable alternative to traditional methods that use stoichiometric activating agents, as the only byproduct is water.[1] Boronic acid catalysts have been shown to be effective for the amidation of aromatic carboxylic acids.[2]

-

Intramolecular Cyclization: The resulting N-(substituted)-3,5-difluoroisonicotinamide intermediate undergoes an intramolecular cyclization to form the desired pyridyl-fused lactam. This type of cyclization can often be promoted by a Brønsted acid catalyst.[3]

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for the preparation of a pyridyl-fused lactam derivative.

Experimental Protocols

Protocol 1: Synthesis of N-(1-methoxy-1-oxo-2-phenylethyl)-3,5-difluoroisonicotinamide (Intermediate)

Materials:

-

This compound

-

Methyl 2-amino-2-phenylacetate hydrochloride

-

2-Hydroxyphenylboronic acid (catalyst)[2]

-

Triethylamine

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), methyl 2-amino-2-phenylacetate hydrochloride (1.1 eq), and 2-hydroxyphenylboronic acid (0.1 eq).

-

Add toluene to the flask to create a suspension.

-

Add triethylamine (1.2 eq) to the mixture to neutralize the hydrochloride salt and the carboxylic acid.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of the Pyridyl-Fused Lactam Derivative (Final Product)

Materials:

-

N-(1-methoxy-1-oxo-2-phenylethyl)-3,5-difluoroisonicotinamide (Intermediate from Protocol 1)

-

Triflic acid (TfOH) (catalyst)[3]

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the intermediate from Protocol 1 (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triflic acid (0.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pyridyl-fused lactam derivative.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | 2-Hydroxyphenylboronic acid | Toluene | Reflux | 12-24 | 75-85 |

| 2 | Amide Intermediate | Triflic acid | Dichloromethane | 0 to RT | 4-8 | 60-70 |

Table 2: Characterization Data of the Final Product

| Property | Value |

| Molecular Formula | C₁₅H₉F₂N₂O₂ |

| Molecular Weight | 299.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| ¹H NMR | Consistent with proposed structure |

| ¹³C NMR | Consistent with proposed structure |

| ¹⁹F NMR | Consistent with proposed structure |

| Mass Spectrometry (HRMS) | m/z calculated and found |

| Purity (HPLC) | >95% |

Visualization of Key Relationships

The logical relationship between the starting material, intermediate, and final product is illustrated in the following diagram.

Caption: Logical flow of the two-step synthesis.

Signaling Pathway Context (Hypothetical)

Pyridyl-fused lactam derivatives are often investigated as inhibitors of various enzymes or as modulators of signaling pathways implicated in disease. For instance, a hypothetical target could be a kinase involved in a cancer-related signaling pathway. The diagram below illustrates a simplified, hypothetical signaling pathway where such a derivative might act.

Caption: Hypothetical signaling pathway inhibited by the synthesized derivative.

Disclaimer: The protocols and data presented are based on established chemical principles and analogous reactions found in the literature. Actual results may vary, and all experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. Further optimization of reaction conditions may be required to achieve the desired outcomes.

References

- 1. Catalytic Amidation [catalyticamidation.info]

- 2. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 3,5-Difluoroisonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoroisonicotinic acid is a valuable fluorinated building block in medicinal chemistry. The strategic placement of two fluorine atoms on the pyridine ring significantly alters the electronic properties of the molecule, enhancing its utility as a synthetic intermediate for the development of novel therapeutic agents. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the pyridine ring, making it amenable to nucleophilic aromatic substitution reactions. Furthermore, the incorporation of fluorine can improve the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for the treatment of inflammatory diseases.

Application: Synthesis of p38 MAP Kinase Inhibitors